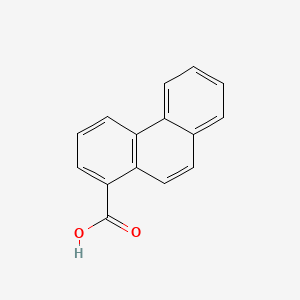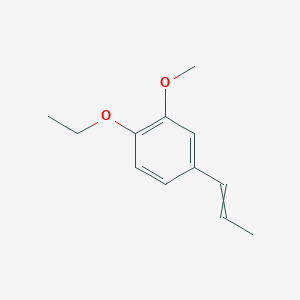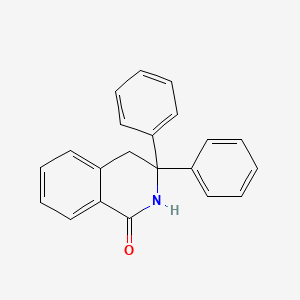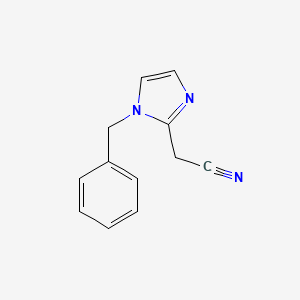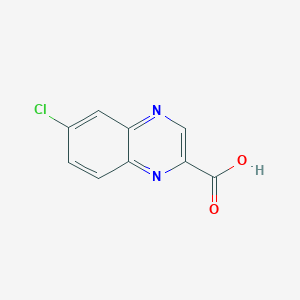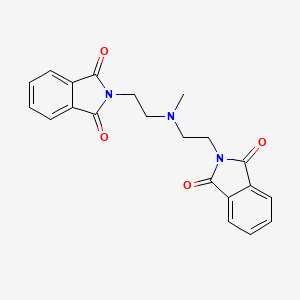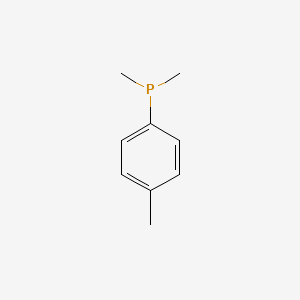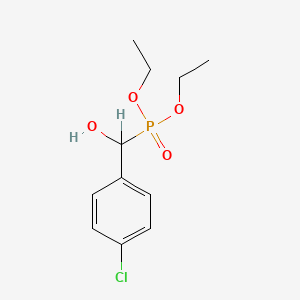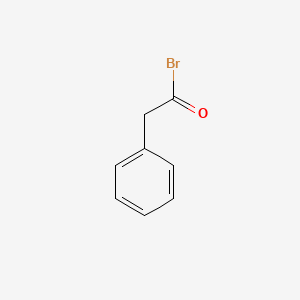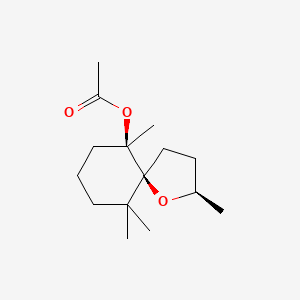
6-Acetoxydihydrotheaspirane
Overview
Description
6-Acetoxydihydrotheaspirane is an organic compound with the IUPAC name 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-yl acetate . It is primarily used as a flavoring agent in various food products, including baked goods, instant coffee, condiments, relishes, and gravies . This compound is not found in nature and is synthesized for industrial use .
Preparation Methods
The synthesis of 6-Acetoxydihydrotheaspirane involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Acetoxydihydrotheaspirane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-Acetoxydihydrotheaspirane has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving spirocyclic structures and their reactivity.
Biology: Research into its biological activity includes studies on its potential effects on cellular processes.
Medicine: While not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Acetoxydihydrotheaspirane involves its interaction with specific molecular targets. Its effects are primarily due to its structural features, which allow it to interact with various enzymes and receptors. The pathways involved in its action include modulation of enzymatic activity and potential signaling pathways .
Comparison with Similar Compounds
6-Acetoxydihydrotheaspirane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups.
Spiroketals: These compounds have a spirocyclic structure with ketal functional groups, offering different reactivity and applications.
Spirooxiranes: Featuring an oxirane ring, these compounds exhibit unique chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific acetate functional group and its application as a flavoring agent, which distinguishes it from other spirocyclic compounds .
Properties
CAS No. |
57893-27-3 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1 |
InChI Key |
LTAWGWRPOGXHBD-DFBGVHRSSA-N |
SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C |
Canonical SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
Key on ui other cas no. |
57967-72-3 |
physical_description |
Crystalline solid; Fermented, earthy, spice-like aroma |
solubility |
Soluble in fats; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
